molecular formula C25H27FN2O5S B298213 N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Numéro de catalogue B298213
Poids moléculaire: 486.6 g/mol
Clé InChI: FSBRYYUQRJFABV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific isoform of protein kinase C, known as PKCθ, which is involved in the regulation of immune cell function.

Mécanisme D'action

PKCθ is a serine/threonine kinase that is predominantly expressed in T cells and plays a critical role in their activation and proliferation. N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 binds to the ATP-binding site of PKCθ and inhibits its enzymatic activity. This leads to a reduction in the phosphorylation of downstream signaling molecules, such as AKT and ERK, and ultimately results in the suppression of T cell activation and proliferation.
Biochemical and Physiological Effects:
N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been shown to exhibit potent inhibitory activity against PKCθ with an IC50 value of 5 nM. It has also been demonstrated to be highly selective for PKCθ over other isoforms of PKC. In vivo studies have shown that N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 can effectively reduce the severity of autoimmune diseases in animal models by suppressing T cell activation and proliferation. Furthermore, N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has also been shown to have anti-inflammatory properties and can modulate the immune response in cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has several advantages for lab experiments, including its high potency and selectivity for PKCθ, its ability to inhibit T cell activation and proliferation, and its potential therapeutic applications in autoimmune diseases and cancer. However, there are also some limitations to using N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 in lab experiments, including its relatively short half-life and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the research and development of N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 in combination with other immunomodulatory agents for the treatment of autoimmune diseases and cancer. Furthermore, the development of new PKCθ inhibitors with improved pharmacokinetic properties and reduced toxicity may also be an area of focus for future research.

Méthodes De Synthèse

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reactions, including nucleophilic substitution, Suzuki coupling, and reductive amination. The final product is obtained as a white solid with a high purity level.

Applications De Recherche Scientifique

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. The inhibition of PKCθ by N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been shown to reduce the activation and proliferation of T cells, which play a crucial role in the pathogenesis of these diseases. In addition, N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has also been investigated for its anti-inflammatory properties and its potential to modulate the immune response in cancer.

Propriétés

Nom du produit

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Formule moléculaire

C25H27FN2O5S

Poids moléculaire

486.6 g/mol

Nom IUPAC

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C25H27FN2O5S/c1-32-23-13-8-19(16-24(23)33-2)14-15-27-25(29)18-28(17-20-6-4-3-5-7-20)34(30,31)22-11-9-21(26)10-12-22/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29)

Clé InChI

FSBRYYUQRJFABV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC

SMILES canonique

COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.